molecular formula C17H21N3O2 B5226245 1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone

Cat. No.: B5226245
M. Wt: 299.37 g/mol
InChI Key: WGFHFKJTXCQHRL-HNNXBMFYSA-N
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Description

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Formation of the Pyrrolidine Ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the oxadiazole and pyrrolidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]propanone
  • 1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]butanone

Uniqueness

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyrrolidine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2S)-2-[3-[(2,4-dimethylphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-6-7-14(12(2)9-11)10-16-18-17(22-19-16)15-5-4-8-20(15)13(3)21/h6-7,9,15H,4-5,8,10H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFHFKJTXCQHRL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NOC(=N2)C3CCCN3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)CC2=NOC(=N2)[C@@H]3CCCN3C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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